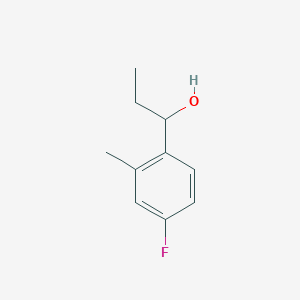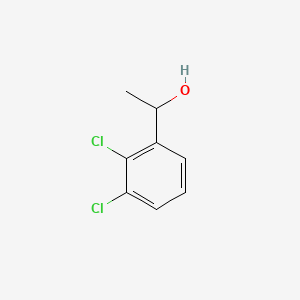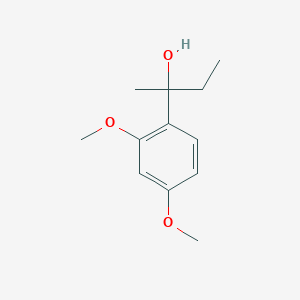
4-Hydroxy-4-(4-iso-propylphenyl)-1-iso-propylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-4-(4-iso-propylphenyl)-1-iso-propylpiperidine is an organic compound that belongs to the class of piperidines Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(4-iso-propylphenyl)-1-iso-propylpiperidine can be achieved through several synthetic routes. One common method involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iso-propylphenylacetonitrile and 1-iso-propylpiperidine.
Grignard Reaction: The 4-iso-propylphenylacetonitrile is reacted with a Grignard reagent, such as iso-propylmagnesium bromide, to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the piperidine ring.
Hydroxylation: Finally, the compound is hydroxylated using an oxidizing agent like hydrogen peroxide or a peracid to introduce the hydroxy group at the 4-position of the piperidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-4-(4-iso-propylphenyl)-1-iso-propylpiperidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxy group or to reduce other functional groups present in the molecule.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), or halogens (Cl2, Br2).
Major Products
Oxidation: 4-Keto-4-(4-iso-propylphenyl)-1-iso-propylpiperidine.
Reduction: 4-(4-iso-propylphenyl)-1-iso-propylpiperidine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-Hydroxy-4-(4-iso-propylphenyl)-1-iso-propylpiperidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. Its structural features make it a candidate for investigating receptor binding and enzyme inhibition.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Piperidine derivatives are known for their activity in the central nervous system, and this compound could be investigated for its potential as a drug candidate for neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-4-(4-iso-propylphenyl)-1-iso-propylpiperidine involves its interaction with specific molecular targets. The hydroxy group and the piperidine ring are key functional groups that can interact with enzymes and receptors in biological systems. The compound may act as an inhibitor or modulator of certain pathways, depending on its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-4-phenylpiperidine: Lacks the iso-propyl groups, making it less sterically hindered.
4-Hydroxy-4-(4-methylphenyl)-1-methylpiperidine: Features a methyl group instead of an iso-propyl group, affecting its hydrophobicity and binding properties.
4-Hydroxy-4-(4-tert-butylphenyl)-1-tert-butylpiperidine: Contains larger tert-butyl groups, increasing steric hindrance and potentially altering its biological activity.
Uniqueness
4-Hydroxy-4-(4-iso-propylphenyl)-1-iso-propylpiperidine is unique due to the presence of iso-propyl groups on both the phenyl ring and the piperidine ring. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other piperidine derivatives.
Eigenschaften
IUPAC Name |
1-propan-2-yl-4-(4-propan-2-ylphenyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-13(2)15-5-7-16(8-6-15)17(19)9-11-18(12-10-17)14(3)4/h5-8,13-14,19H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBUETUKVZJWDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(CCN(CC2)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester](/img/structure/B7879137.png)

